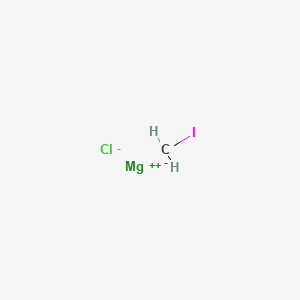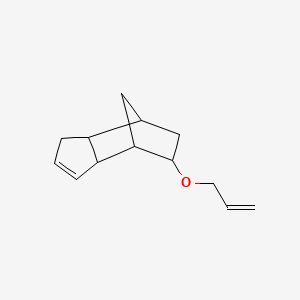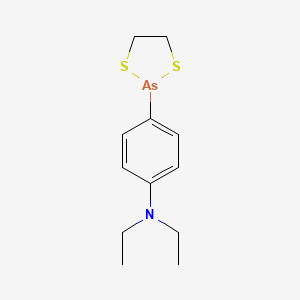
1,3,2-DITHIARSENOLANE, 2-(p-(DIETHYLAMINO)PHENYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of arsenic and sulfur atoms within its molecular structure, which contributes to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-dithiarsenolane, 2-(p-(diethylamino)phenyl)- typically involves the reaction of arsenic trichloride with a thiol compound in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
化学反応の分析
Types of Reactions
1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The arsenic atom can participate in substitution reactions, where ligands attached to the arsenic are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce a variety of arsenic-containing compounds with different functional groups.
科学的研究の応用
1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.
Biology: The compound is employed in the study of arsenic-binding proteins and their role in cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting cancer cells.
Industry: The compound’s unique properties make it useful in the development of specialized materials and sensors.
作用機序
The mechanism of action of 1,3,2-dithiarsenolane, 2-(p-(diethylamino)phenyl)- involves its ability to bind to vicinal dithiol-containing proteins. This binding can disrupt the normal function of these proteins, leading to various biological effects. The compound’s interaction with these proteins is highly selective, making it a valuable tool for studying redox homeostasis and protein function in living cells .
類似化合物との比較
Similar Compounds
1,3,2-Dithiarsenolane: A simpler analog without the diethylamino phenyl group.
2-(p-(Dimethylamino)phenyl)-1,3,2-dithiarsenolane: Similar structure but with dimethylamino instead of diethylamino.
Arsenic Trioxide: A well-known arsenic compound with different chemical properties and applications.
Uniqueness
1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. The presence of the diethylamino phenyl group enhances its ability to interact with biological molecules, making it more effective in certain applications compared to its analogs .
特性
CAS番号 |
5185-78-4 |
|---|---|
分子式 |
C12H18AsNS2 |
分子量 |
315.3 g/mol |
IUPAC名 |
4-(1,3,2-dithiarsolan-2-yl)-N,N-diethylaniline |
InChI |
InChI=1S/C12H18AsNS2/c1-3-14(4-2)12-7-5-11(6-8-12)13-15-9-10-16-13/h5-8H,3-4,9-10H2,1-2H3 |
InChIキー |
AYKAHLLUTCVIIT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)[As]2SCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


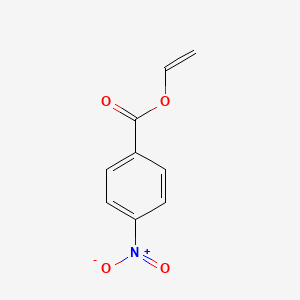
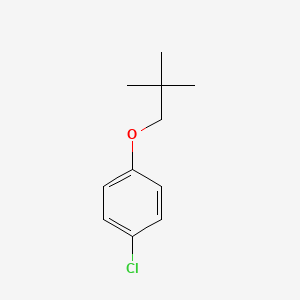
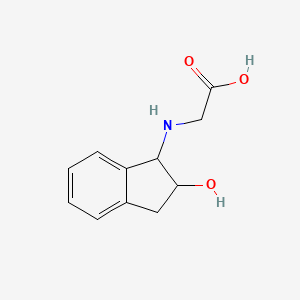
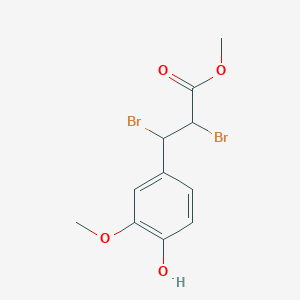
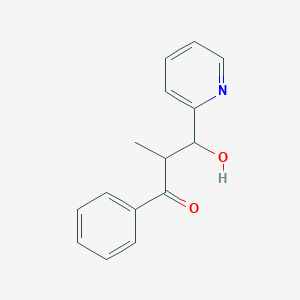
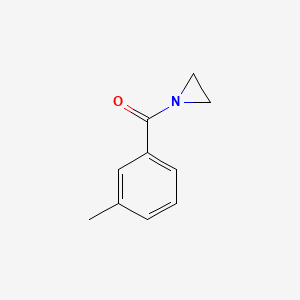


![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
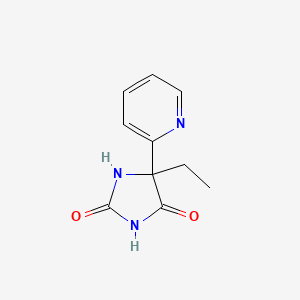
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
